molecular formula C13H19NO2 B14617900 Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- CAS No. 59919-26-5

Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)-

Cat. No.: B14617900
CAS No.: 59919-26-5
M. Wt: 221.29 g/mol
InChI Key: VOXLBOOUICIRRV-UHFFFAOYSA-N
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Description

Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- is an organic compound characterized by a phenolic structure with specific substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- typically involves nucleophilic aromatic substitution reactions. These reactions often require specific conditions, such as the presence of electron-withdrawing groups and strong nucleophiles .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nucleophilic aromatic substitution processes, optimized for yield and purity. These methods often utilize advanced techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often require strong nucleophiles and specific catalysts to facilitate the process.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce corresponding amines.

Scientific Research Applications

Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, which can interact with cellular components and influence various biochemical processes .

Comparison with Similar Compounds

  • Phenol, 4-methyl-2-nitro-
  • Phenol, 2,6-dimethyl-4-nitroso-
  • Phenol, 4-nitroso-

Comparison: Compared to similar compounds, Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- is unique due to its specific substituents, which confer distinct chemical and physical properties.

Properties

CAS No.

59919-26-5

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(2,3-dimethylbutan-2-yl)-4-methyl-6-nitrosophenol

InChI

InChI=1S/C13H19NO2/c1-8(2)13(4,5)10-6-9(3)7-11(14-16)12(10)15/h6-8,15H,1-5H3

InChI Key

VOXLBOOUICIRRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N=O)O)C(C)(C)C(C)C

Origin of Product

United States

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